

2-(2-Methylpiperidin-1-yl)ethanamine CAS number 768-08-1

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Compound of Interest

Compound Name: 2-(2-Methylpiperidin-1-yl)ethanamine

Cat. No.: B1587588

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An In-depth Technical Guide to **2-(2-Methylpiperidin-1-yl)ethanamine** (CAS 768-08-1): Properties, Synthesis, and Applications

Introduction and Molecular Overview

2-(2-Methylpiperidin-1-yl)ethanamine, identified by CAS number 768-08-1, is a diamine featuring a piperidine ring substituted with a methyl group at the 2-position and an aminoethyl group at the 1-position. This structure presents a unique combination of a chiral secondary amine incorporated into a heterocyclic system and a primary amine on a flexible ethyl chain. These features make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of the methyl group introduces a chiral center, allowing for the development of stereospecific molecules, which is often crucial for pharmacological activity. Its role as a synthetic intermediate is noted in the context of developing more complex molecules, including those with potential therapeutic applications.^{[1][2]}

The strategic placement of its functional groups—a tertiary amine within the piperidine ring and a terminal primary amine—allows for differential reactivity and the ability to form diverse molecular scaffolds. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols for professionals in research and drug development.

Caption: Molecular structure of **2-(2-Methylpiperidin-1-yl)ethanamine**.

Physicochemical and Computed Properties

The physical and chemical properties of **2-(2-Methylpiperidin-1-yl)ethanamine** are fundamental to its handling, reaction optimization, and application. The data, compiled from various chemical suppliers and databases, provides a baseline for its behavior in experimental settings.

Property	Value	Source
CAS Number	768-08-1	[1][3][4][5][6]
Molecular Formula	C ₈ H ₁₈ N ₂	[3][5][6]
Molecular Weight	142.24 g/mol	[3][5][6]
Boiling Point	88-91 °C at 18 Torr	[3][4]
Density	0.895 ± 0.06 g/cm ³ (Predicted)	[3][4]
pKa	10.21 ± 0.10 (Predicted)	[4]
Storage Temperature	2-8°C	[4]

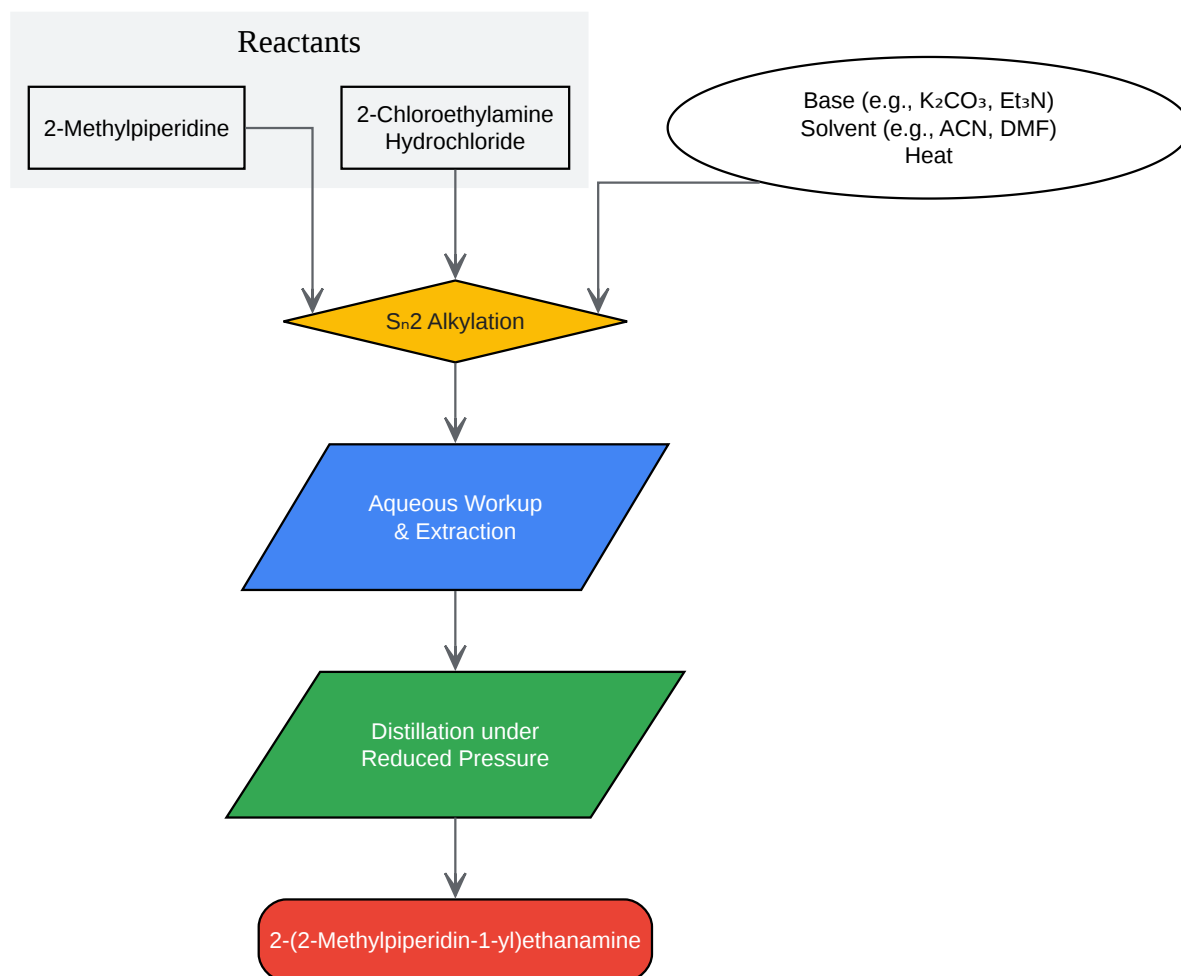
The predicted pKa value of 10.21 suggests that the molecule is a strong base, readily protonated under physiological or acidic conditions.[4] This is a critical consideration in drug development for solubility, formulation, and receptor interaction. The boiling point under reduced pressure indicates it is a liquid at room temperature but not highly volatile.

Synthesis and Mechanistic Insights

The most direct and common synthetic route to **2-(2-Methylpiperidin-1-yl)ethanamine** is through the nucleophilic substitution (N-alkylation) of 2-methylpiperidine. This approach leverages the nucleophilicity of the secondary amine in 2-methylpiperidine to displace a leaving group on a 2-carbon electrophile.

Conceptual Synthetic Workflow

The general strategy involves the reaction of 2-methylpiperidine with a 2-aminoethyl synthon, where the amino group is either protected or introduced post-alkylation. A common and efficient method is the direct alkylation with 2-chloroethylamine hydrochloride.



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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Disclaimer: This is a theoretical protocol and should be adapted and optimized under proper laboratory safety procedures.

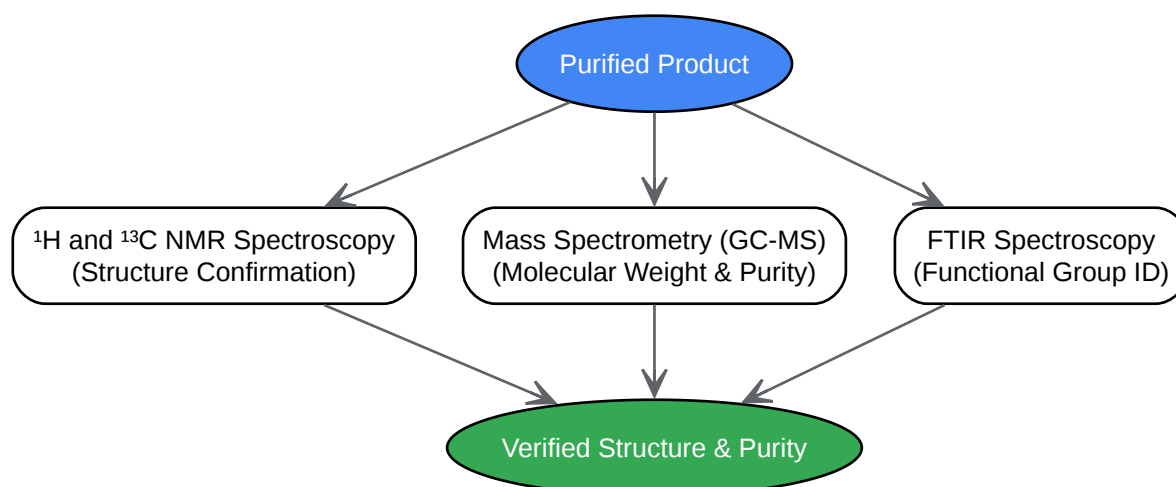
- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperidine (1.0 eq), 2-chloroethylamine hydrochloride (1.05 eq), and anhydrous potassium carbonate (2.5 eq) as the base.

- Expertise & Experience: Potassium carbonate is chosen as an inexpensive and effective inorganic base to neutralize the HCl salt of the electrophile and the HCl generated during the reaction. Using at least two equivalents is crucial. Acetonitrile is a suitable polar aprotic solvent that facilitates S_N2 reactions.
- Solvent Addition: Add anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.
- Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - Trustworthiness: Monitoring the reaction ensures completion and helps avoid the formation of side products from prolonged heating. A self-validating system would involve periodic sampling and analysis against a standard of the starting material.
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic layer. The crude product is then purified by vacuum distillation to yield **2-(2-Methylpiperidin-1-yl)ethanamine** as a clear liquid.^{[3][4]}

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a complete structural fingerprint.

Analytical Workflow



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Caption: Standard workflow for analytical characterization.

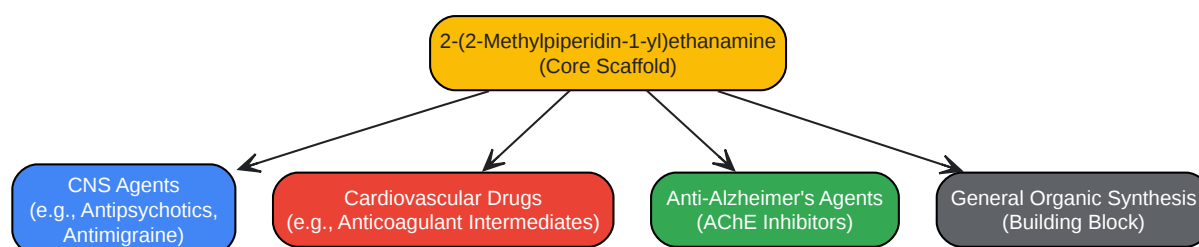
Expected Spectroscopic Data

- ¹H NMR (in CDCl₃): The spectrum would be complex due to overlapping signals and potential diastereotopic protons from the chiral center. Key expected signals include: a doublet for the C2-methyl group, multiplets for the piperidine ring protons, and distinct multiplets for the two methylene groups of the aminoethyl chain. The NH₂ protons would likely appear as a broad singlet.
- ¹³C NMR (in CDCl₃): Approximately 8 distinct carbon signals are expected: one for the methyl group, five for the piperidine ring carbons, and two for the ethyl chain carbons.
- Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 142.24.^{[5][6]} Common fragmentation patterns would involve the loss of the aminoethyl side chain or cleavage of the piperidine ring.

Applications in Drug Discovery and Development

The 2-(2-methylpiperidyl)ethylamine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS) and cardiovascular system. Its structural analogs are found in a range of pharmaceuticals.

- **Scaffold for Bioactive Molecules:** The compound serves as a key intermediate for creating more complex molecules. The primary amine provides a reactive handle for amide bond formation, reductive amination, or other functionalizations, while the piperidine ring provides a defined three-dimensional structure that can fit into receptor binding pockets.[7][8]
- **Neurological and Psychiatric Drug Candidates:** Piperidine and phenethylamine structures are common motifs in drugs targeting monoamine transporters and receptors.[9] Analogs of this compound could be explored as ligands for serotonin, dopamine, or norepinephrine receptors. For instance, the drug Naratriptan, used for migraines, contains a (1-methylpiperidin-4-yl) moiety, highlighting the utility of the piperidine ring in CNS-active drugs.[10] Similarly, other piperidine derivatives have been investigated as 5-HT_{2a} receptor inverse agonists with antipsychotic potential.[11]
- **Cardiovascular Agents:** The structure is related to intermediates used in the synthesis of anticoagulants. For example, the direct thrombin inhibitor Argatroban is a complex molecule derived from substituted piperidine carboxylic acids.[1][6][12] This highlights the relevance of the piperidine scaffold in cardiovascular drug design.
- **Alzheimer's Disease Research:** The N-benzylpiperidine moiety, structurally related to the topic compound, is a core component of the acetylcholinesterase inhibitor Donepezil. Research into new Alzheimer's treatments has explored derivatives containing a piperidinyethylamine side chain to optimize binding to acetylcholinesterase.[13]



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Caption: Key application areas for the title compound and its analogs.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 768-08-1 is not readily available from regulatory bodies, data from structurally similar compounds and supplier information can guide safe handling protocols. Amines are often corrosive and can cause skin and eye irritation or damage.

Hazard Identification (Inferred)

Based on analogous compounds, **2-(2-Methylpiperidin-1-yl)ethanamine** should be handled as a potentially hazardous substance.

- Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.^[14] Can cause skin irritation and serious eye damage.^[15]
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.^[14] Work in a well-ventilated area or a chemical fume hood.
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage and Handling

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.^[4] Store locked up and away from incompatible materials like strong oxidizing agents.
- Handling: Avoid breathing vapor or mist. Avoid contact with skin and eyes. Use only in a chemical fume hood. Wash hands thoroughly after handling.

Conclusion

2-(2-Methylpiperidin-1-yl)ethanamine (CAS 768-08-1) is a foundational building block with significant potential for drug discovery and fine chemical synthesis. Its chiral nature, combined with the differential reactivity of its two amine functional groups, offers chemists a versatile platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in a research and development setting. The insights provided in this guide aim to equip scientists and developers with the core technical knowledge needed to leverage this valuable compound in their work.

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